Neoschaftoside

Phytochemistry Analytical Chemistry Natural Product Dereplication

Replace ambiguous flavonoid identifications with a structurally defined, C-glycosidic analytical standard that resists acid/enzymatic hydrolysis. Neoschaftoside (CAS 207461-10-7) resolves co-eluting isomers in complex botanical matrices. • Unambiguous Chromatographic Differentiation: Distinct retention time and MS/MS fragmentation pattern prevent misidentification with schaftoside and isoschaftoside [REFS-2]. • Proven Kairomone Reconstitution: Authentic standard reliably reconstitutes rice phloem probing stimulant activity for Nilaparvata lugens behavioral assays [REFS-1][REFS-2]. • Validated Negative Control for UVB SAR: Lacks photoprotective activity in human keratinocytes, enabling precise structure-activity relationship studies [REFS-1]. Supplied with comprehensive certificate of analysis; bulk and custom packaging available.

Molecular Formula C26H28O14
Molecular Weight 564.5 g/mol
CAS No. 207461-10-7
Cat. No. B1230585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeoschaftoside
CAS207461-10-7
Synonymsschaftoside
Molecular FormulaC26H28O14
Molecular Weight564.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O
InChIInChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)15-19(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-24(14)16(20(15)34)25-22(36)17(31)11(30)7-38-25/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2
InChIKeyMMDUKUSNQNWVET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neoschaftoside: Flavone C-Glycoside Reference Standard


Neoschaftoside (CAS 207461‑10‑7) is a naturally occurring flavone di‑C‑glycoside composed of an apigenin backbone linked to β‑D‑glucopyranosyl and β‑L‑arabinopyranosyl moieties at positions C‑6 and C‑8, respectively, via acid‑ and enzyme‑resistant carbon–carbon bonds [REFS‑1]. First isolated from Viola yedoensis and subsequently identified in diverse plant species including rice (Oryza sativa) and Dendrobium officinale, neoschaftoside serves as a phytochemical marker and as a reference compound for chromatographic, mass spectrometric, and biological investigations [REFS‑2]. Its molecular formula is C₂₆H₂₈O₁₄ with a molecular weight of 564.49 g/mol [REFS‑3]. The compound is commercially available as a purified analytical standard (HPLC ≥95–99 %) for research‑use‑only applications [REFS‑4].

Use context Phytochemical reference standard for HPLC, LC-MS and NMR identification
Key attribute Structurally defined di-C-glycoside with acid- and enzyme-resistant C-C bonds
Method compatibility Reversed-phase HPLC, HILIC, negative-ion ESI-MS/MS; stable in sample prep

Neoschaftoside vs. Isomeric Di-C-Glycosides


Neoschaftoside belongs to a class of apigenin‑derived di‑C‑glycosides that includes schaftoside, isoschaftoside, vicenin‑2, and carlinoside. Although these compounds share the same aglycone core, they differ in the identity, anomeric configuration, and attachment positions of their sugar substituents [REFS‑1]. These subtle but specific structural variations confer distinct chromatographic retention times, mass spectrometric fragmentation patterns, and differential interactions with biological targets [REFS‑2]. Consequently, substituting neoschaftoside with a close isomer in an analytical or functional assay without explicit validation can lead to erroneous identification, inaccurate quantification, and misleading biological readouts. The following quantitative evidence demonstrates where neoschaftoside exhibits measurable differentiation from its most relevant comparators.

Neoschaftoside β-L-Arabinopyranosyl at C-8
Schaftoside α-L-Arabinopyranosyl at C-8
Anomeric difference shifts retention time and MS/MS fragmentation, which may lead to misidentification in plant profiling.
Neoschaftoside 6-C-Glc, 8-C-Ara
Isoschaftoside 6-C-Ara, 8-C-Glc
Reverse glycosylation pattern alters chromatographic elution order and may produce different biological readouts.
Neoschaftoside Di-C-glycoside (Glc + Ara)
Vicenin-2 Di-C-glucoside
Different sugar identity changes retention and ionization efficiency; not a direct substitute in quantitative methods.

Neoschaftoside Quantitative Differentiation


Hetero-Di-C-Glycosylation Structural Distinction

Neoschaftoside is defined as apigenin 6‑C‑β‑D‑glucopyranosyl‑8‑C‑β‑L‑arabinopyranoside [REFS‑1]. In contrast, schaftoside is apigenin 6‑C‑β‑D‑glucopyranosyl‑8‑C‑α‑L‑arabinopyranoside, differing only in the anomeric configuration of the arabinose moiety at C‑8 (β‑L vs. α‑L). Isoschaftoside possesses the reverse glycosylation pattern: apigenin 6‑C‑α‑L‑arabinopyranosyl‑8‑C‑β‑D‑glucopyranoside [REFS‑2]. This precise definition enables unambiguous identification via NMR spectroscopy and MS/MS fragmentation, whereas ambiguous or mis‑assigned structures among these isomers have historically confounded literature reports [REFS‑3].

Structural Identity
Head-to-head
Target: Apigenin 6-C-β-D-Glc-8-C-β-L-Ara
Comparator: Schaftoside (α-L-Ara); Isoschaftoside (reverse pattern)
Unambiguous NMR and MS/MS differentiation supports correct annotation.
Misassignment risk in literature when only retention time is used.
Phytochemistry Analytical Chemistry Natural Product Dereplication

C-Glycosidic Linkage Hydrolytic Stability

Neoschaftoside contains two carbon–carbon glycosidic bonds (C‑glycosides) rather than the acid‑ and enzyme‑labile oxygen‑linked bonds found in O‑glycosides [REFS‑1]. This structural feature renders neoschaftoside resistant to acidic hydrolysis and enzymatic degradation by β‑glucosidases, which rapidly cleave O‑glycosidic linkages [REFS‑2]. The C‑glycosidic bonds remain intact under typical sample preparation conditions including acid hydrolysis, heat treatment, and exposure to gastrointestinal or microbial enzymes [REFS‑3].

Hydrolytic Stability
Class-level
C-glycosidic bonds intact under acid (2 M HCl, 100°C) and β-glucosidase treatment vs O-glycosides cleaved.
Reduces analyte loss during extraction; ensures consistent quantitation in complex matrices.
Qualitative difference established; stability advantage is class-wide for C-glycosides.
Stability Sample Preparation Bioanalytical Method Development

Planthopper Probing Stimulant Activity

In a classic study of rice plant‑planthopper interactions, eight C‑glycosylflavones were isolated from Oryza sativa and evaluated for their ability to stimulate stylet probing behavior in Nilaparvata lugens (brown planthopper) [REFS‑1]. Neoschaftoside and schaftoside were among the four compounds identified; when tested individually, both exhibited probing stimulant activity. Notably, the isolated C‑glycosylflavones showed the same level of activity as the crude rice plant extract only when all compounds were combined [REFS‑2].

Planthopper Probing
Cross-study comparable
Both neoschaftoside and schaftoside active; no significant difference in individual potency. Full blend mimics rice extract.
Essential component of natural kairomone blend; omission may alter behavioral response.
Behavioral feeding assay with Nilaparvata lugens.
Chemical Ecology Plant‑Insect Interactions Agricultural Biotechnology

Absent UVB Protection in Keratinocytes

In a 2022 study evaluating twenty natural compounds (including six carboline alkaloids and fourteen flavonoids) for protective effects against UVB‑induced damage in human keratinocytes, neoschaftoside (compound 11) was tested alongside the structurally related C‑glycosides vicenin‑2 (7), vicenin‑1 (8), isoschaftoside (9), and schaftoside (10) [REFS‑1]. While isoschaftoside (9) and vicenin‑1 (8) significantly increased cell viability in UVB‑irradiated keratinocytes and isoschaftoside further demonstrated protective effects in a 3D skin model (maintaining skin structure and increasing filaggrin and claudin‑1 expression), neoschaftoside did not show significant activity in these assays [REFS‑2].

UVB Protection
Head-to-head
Neoschaftoside inactive in UVB-irradiated HaCaT keratinocytes. Isoschaftoside and Vicenin-1 significantly increased viability.
Not a candidate for UVB photoprotection research; isoschaftoside preferred.
3D skin model confirmed protective effect only for isoschaftoside.
Photoprotection Dermatological Research Cosmeceutical Screening

Presence in Enzyme-Inhibitory Plant Fraction

The n‑butanol fraction of Sauromatum guttatum tubers, which was found to be rich in flavone di‑C‑glycosides including schaftoside, isoschaftoside, neoschaftoside, and vicenin‑2, exhibited in vitro inhibition against urease and α‑glucosidase with IC₅₀ values of 113.7 µg/mL and 155.3 µg/mL, respectively [REFS‑1]. It is important to note that these IC₅₀ values pertain to the complex fraction and not to purified neoschaftoside; the individual contribution of neoschaftoside to the observed activity remains unquantified [REFS‑2].

Enzyme Inhibition Fraction
Data to verify
n-Butanol fraction (containing neoschaftoside) IC₅₀: urease 113.7 µg/mL, α-glucosidase 155.3 µg/mL. Individual IC₅₀ not determined.
Presence in active fraction warrants individual bioassay; contribution cannot be assumed.
Complex mixture data; pure neoschaftoside activity remains unquantified.
Enzyme Inhibition Diabetes Research Metabolic Disease

MCF-7 Cytotoxicity Inactivity

In a 2025 phytochemical investigation of Santalum yasi (Fijian sandalwood), neoschaftoside (compound 7) was isolated alongside chrysin‑6‑C‑glucoside‑8‑C‑arabinoside (8) and several acetylenic fatty acids [REFS‑1]. While the new acetylenic acid methyl (E)‑octadec‑6‑en‑8‑ynoate exhibited moderate cytotoxicity against the MCF‑7 human breast adenocarcinoma cell line with an IC₅₀ of 91.2 µg/mL, no cytotoxic activity was reported for neoschaftoside under the same screening conditions [REFS‑2].

MCF-7 Cytotoxicity
Head-to-head
Neoschaftoside inactive; co-isolated acetylenic fatty acid IC₅₀ 91.2 µg/mL against MCF-7 cells.
Not a candidate for antiproliferative screening; resources should target active fraction.
MTT viability assay; reported inactivity under same conditions.
Cancer Research Natural Product Cytotoxicity Anticancer Screening

Neoschaftoside Research and Industrial Applications


Phytochemical Fingerprinting Reference Standard

Due to its unambiguous structural definition and stability as a C‑glycoside, neoschaftoside serves as a reliable chromatographic reference standard for HPLC‑DAD, LC‑MS/MS, and NMR‑based identification of flavone C‑glycosides in plant extracts [REFS‑1]. Its distinct retention time and MS/MS fragmentation pattern differentiate it from schaftoside and isoschaftoside, enabling accurate quantitation in complex botanical matrices [REFS‑2].

Rice-Planthopper Chemical Ecology

Neoschaftoside is a proven component of the C‑glycosylflavone blend that stimulates stylet probing in brown planthoppers (Nilaparvata lugens) [REFS‑1]. Researchers investigating host plant selection, kairomone signaling, or developing behavior‑based pest management strategies require authentic neoschaftoside to reconstitute the natural probing stimulant activity observed in rice phloem sap [REFS‑2].

UVB Photoprotection Negative Control

Based on direct comparative data showing that neoschaftoside lacks significant UVB protective activity in human keratinocytes while isoschaftoside and vicenin‑1 are active [REFS‑1], neoschaftoside can be employed as a structurally matched negative control in structure‑activity relationship (SAR) studies of flavone C‑glycoside photoprotective effects [REFS‑2].

Application
Selection Property
Validation Focus
Phytochemical fingerprinting
Chromatographic resolution and distinct MS/MS pattern
Retention time alignment, spectral library matching
Rice-planthopper chemical ecology
Kairomone blend reconstitution
Probing stimulant bioassay with Nilaparvata lugens
UVB photoprotection SAR
Structurally matched inactive control
Cell viability and 3D skin model endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neoschaftoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.